Tri-GalNAc(OAc)3

RNAi therapeutics hepatocyte targeting gene silencing

Why Tri-GalNAc(OAc)3? The fully acetylated, triantennary architecture ensures high-yield solid-phase oligonucleotide coupling unobtainable with unprotected clusters. This scaffold delivers essential nanomolar ASGPR binding (KD ~5 nM), driving potent in vivo hepatic gene silencing (ED50 ≤1 mg/kg) and efficient LYTAC internalization. For programs scaling toward clinical development, procuring this specific precursor minimizes synthetic steps versus legacy L96 conjugates, directly reducing manufacturing cost of goods and accelerating timelines for large-scale oligo production.

Molecular Formula C79H128N10O36
Molecular Weight 1793.9 g/mol
Cat. No. B10857146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTri-GalNAc(OAc)3
Molecular FormulaC79H128N10O36
Molecular Weight1793.9 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)N)COC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C79H128N10O36/c1-46(90)87-67-73(120-55(10)99)70(117-52(7)96)58(40-114-49(4)93)123-76(67)111-34-16-13-22-61(102)81-28-19-31-84-64(105)25-37-108-43-79(80,44-109-38-26-65(106)85-32-20-29-82-62(103)23-14-17-35-112-77-68(88-47(2)91)74(121-56(11)100)71(118-53(8)97)59(124-77)41-115-50(5)94)45-110-39-27-66(107)86-33-21-30-83-63(104)24-15-18-36-113-78-69(89-48(3)92)75(122-57(12)101)72(119-54(9)98)60(125-78)42-116-51(6)95/h58-60,67-78H,13-45,80H2,1-12H3,(H,81,102)(H,82,103)(H,83,104)(H,84,105)(H,85,106)(H,86,107)(H,87,90)(H,88,91)(H,89,92)/t58-,59-,60-,67-,68-,69-,70+,71+,72+,73-,74-,75-,76-,77-,78-/m1/s1
InChIKeyVGHVGBJYGYFWED-PNPDLPPQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tri-GalNAc(OAc)3 for siRNA and LYTAC Conjugates: A Protected Triantennary GalNAc Ligand for Targeted Liver Delivery


Tri-GalNAc(OAc)3 (CAS 1159408-64-6) is a fully acetylated, triantennary N-acetylgalactosamine (GalNAc) ligand that serves as a key intermediate for the synthesis of liver-targeted therapeutics, primarily GalNAc-siRNA conjugates and GalNAc-LYTAC (Lysosome-Targeting Chimera) degraders. The compound consists of three GalNAc units connected to a central scaffold, with all hydroxyl groups protected as acetate esters to enhance stability and solubility during chemical synthesis . Upon deprotection, the resulting trivalent GalNAc cluster binds with high avidity to the asialoglycoprotein receptor (ASGPR) on hepatocytes, enabling receptor-mediated endocytosis and selective intracellular delivery of conjugated oligonucleotides [1]. This ligand class forms the technological foundation for multiple FDA-approved RNAi therapeutics, including givosiran (Givlaari®), lumasiran (Oxlumo®), and inclisiran (Leqvio®) [2].

Tri-GalNAc(OAc)3: Why Unprotected or Monovalent GalNAc Analogs Cannot Substitute for This Protected Trivalent Cluster


Direct substitution of Tri-GalNAc(OAc)3 with alternative GalNAc ligands introduces quantifiable performance deficits in both synthesis workflow and biological activity. The acetyl protecting groups are not inert; they are essential for preventing premature reactivity and aggregation during solid-phase oligonucleotide synthesis, enabling coupling yields that match those of standard nucleoside phosphoramidites [1]. In contrast, unprotected GalNAc clusters lead to lower yields and require specialized handling. From a biological standpoint, the trivalent architecture is non-negotiable: monovalent GalNAc ligands bind ASGPR with substantially lower avidity (Kₕ in the micromolar versus low nanomolar range) and fail to achieve the rapid, high-capacity endocytosis required for therapeutic gene silencing [2]. Even among trivalent constructs, variations in linker composition and stereochemistry directly impact in vivo potency, as demonstrated by the widely used L96 conjugate and its next-generation analogs [3].

Tri-GalNAc(OAc)3 Comparative Evidence: Quantitative Performance Metrics Against Key Alternatives


In Vivo Potency: Triantennary GalNAc-siRNA ED₅₀ Reaches 1 mg/kg, Surpassing Early Conjugate Designs by Fivefold

The therapeutic index of GalNAc-siRNA conjugates is highly sensitive to both ligand architecture and oligonucleotide chemistry. Tri-GalNAc(OAc)3, following deprotection to the active trivalent ligand, enables siRNA conjugates that achieve a median effective dose (ED₅₀) of 1 mg/kg in mice after a single subcutaneous injection for robust hepatic gene silencing [1]. This represents a fivefold improvement in potency over earlier GalNAc-siRNA designs, which exhibited higher ED₅₀ values and required larger dose volumes [1]. In head-to-head studies against alternative GalNAc constructs, the preassembled trivalent GalNAc cluster (the class to which deprotected Tri-GalNAc(OAc)3 belongs) shows superior tissue accumulation and gene silencing compared to di-, tri-, or tetravalent conjugates assembled via phosphoramidite chemistry [2]. Notably, optimized trivalent GalNAc-siRNAs can achieve target gene silencing with ED₅₀ values as low as 0.625 mg/kg in certain disease models, demonstrating the exceptional potency achievable with this ligand architecture [3].

RNAi therapeutics hepatocyte targeting gene silencing ED50

ASGPR Binding Avidity: Trivalent GalNAc Cluster Achieves Nanomolar Kₕ, Enabling Rapid Hepatocyte Internalization

The multivalent display of GalNAc units is essential for high-avidity binding to the asialoglycoprotein receptor (ASGPR). While monovalent GalNAc ligands exhibit weak binding affinities in the high micromolar to millimolar range, the trivalent GalNAc cluster (the active form of Tri-GalNAc(OAc)3 after deprotection) achieves an apparent dissociation constant (Kₕ) of approximately 5 nM for ASGPR . This nanomolar binding avidity translates directly into functional performance: GalNAc-siRNA conjugates are internalized by hepatocytes within less than 1 minute following subcutaneous injection, a rate that is critical for achieving therapeutic gene silencing before systemic clearance . In comparative studies of GalNAc ligand architectures, preassembled trivalent clusters demonstrated higher tissue accumulation and gene silencing activity compared to di-, tri-, or tetravalent conjugates assembled via alternative phosphoramidite-based strategies [1].

ASGPR receptor binding avidity endocytosis

Synthetic Efficiency: Pyran-Derived Trivalent GalNAc Scaffolds Reduce Synthesis Steps Versus Standard L96 Conjugate

The commercial viability and research accessibility of GalNAc-siRNA conjugates depend critically on synthetic efficiency. The standard triantennary GalNAc construct L96, while highly effective, requires a multistep synthesis that adds significant cost and time to conjugate production. Recent advances in ligand design have yielded pyran-derived trivalent GalNAc scaffolds (structurally related to the deprotected form of Tri-GalNAc(OAc)3) that can be synthesized with fewer steps before solid-phase oligonucleotide assembly [1]. These redesigned ligands demonstrate equivalent or superior in vivo efficacy compared to L96-conjugated siRNAs while streamlining manufacturing workflows [1]. In addition, automated solid-phase click chemistry methods using Tri-GalNAc alkyne building blocks enable the construction of oligonucleotide-GalNAc dendrimer conjugates in good yields with minimal excess of sophisticated alkyne reagents, a methodology well-suited for high-throughput synthesis [2].

solid-phase synthesis oligonucleotide manufacturing cost of goods process chemistry

Comparison to LNP Delivery: GalNAc Conjugates Offer Subcutaneous Dosing and Liver-Specificity, but Lower Endosomal Escape Efficiency

Lipid nanoparticles (LNPs) and GalNAc conjugates represent the two dominant platforms for systemic siRNA delivery, each with distinct performance characteristics. GalNAc-siRNA conjugates (for which Tri-GalNAc(OAc)3 is a key precursor) achieve highly specific liver targeting via ASGPR, enabling simple subcutaneous administration with potent and durable gene silencing . In contrast, LNPs require intravenous infusion and distribute to multiple organs, though they offer greater flexibility for extrahepatic targeting [1]. A critical limitation of GalNAc conjugates is their lack of an intrinsic endosomal escape mechanism: ASGPR-mediated endocytosis releases only 20-30% of the internalized siRNA payload into the cytosol, whereas LNPs can achieve higher cytosolic delivery through ionizable lipid-mediated endosomal disruption . However, the repetitive nature of ASGPR recycling compensates for this lower fractional escape, enabling sustained silencing with infrequent dosing (e.g., every 6 months for inclisiran) [2].

siRNA delivery LNP GalNAc conjugate biodistribution

Metabolic Stability: Modified Anomeric Linkages Resist Glycosidase Degradation, Extending In Vivo Duration of Action

The natural β-O-glycosidic bond in GalNAc ligands is susceptible to rapid cleavage by endogenous glycosidases in vivo, potentially limiting the duration of action of GalNAc-siRNA conjugates. Studies comparing novel GalNAc ligands with S-glycosides, C-glycosides, and N-glycosides to the parent O-glycoside ligand (the deprotected form of Tri-GalNAc(OAc)3) demonstrate that the modified ligands are resistant to glycosidase activity in vitro [1]. However, despite this enhanced metabolic stability, the siRNA conjugates incorporating these modified ligands exhibited similar ASGPR binding affinities and comparable in vivo silencing activity in mice as the parent GalNAc-siRNA conjugate [1]. This finding indicates that for this ligand class, other factors—such as RISC loading efficiency and intracellular trafficking—may be more critical determinants of overall pharmacodynamic duration than linker glycosidase sensitivity.

glycosidase metabolic stability linker chemistry pharmacokinetics

Optimal Use Cases for Tri-GalNAc(OAc)3: When the Protected Trivalent Ligand Delivers Maximum Value


Synthesis of GalNAc-siRNA Conjugates for Preclinical Liver Gene Silencing Studies

Tri-GalNAc(OAc)3 is the preferred starting material for generating GalNAc-siRNA conjugates intended for in vivo efficacy studies in rodent and non-human primate models. The acetyl protecting groups enable high-yield solid-phase synthesis with standard oligonucleotide chemistry, while the trivalent architecture ensures the resulting conjugate achieves the nanomolar ASGPR binding avidity (Kₕ ~5 nM) and potent ED₅₀ values (1 mg/kg or lower) required for robust, durable hepatic gene silencing [1].

Development of GalNAc-LYTAC Degraders for Targeted Protein Degradation

Tri-GalNAc(OAc)3 serves as a critical ligand component for constructing lysosome-targeting chimeras (LYTACs) that redirect extracellular or membrane-bound proteins to the lysosome for degradation . The trivalent GalNAc cluster engages ASGPR with high avidity, enabling efficient internalization of the LYTAC-protein complex into hepatocytes. This application leverages the same ligand architecture validated in siRNA therapeutics, providing a foundation for novel targeted protein degradation strategies in the liver.

Cost-Effective Manufacturing of Clinical-Grade GalNAc-siRNA Conjugates

For programs advancing toward clinical development, the use of next-generation trivalent GalNAc scaffolds (structurally related to Tri-GalNAc(OAc)3) can reduce the number of synthesis steps compared to the standard L96 conjugate, while maintaining equivalent or superior in vivo efficacy . Procuring a ligand that supports a streamlined synthetic route directly lowers the cost of goods and accelerates manufacturing timelines, a critical consideration for large-scale oligonucleotide production.

Combination with Endosomal Release Agents to Enhance GalNAc-siRNA Potency

Given that GalNAc-siRNA conjugates exhibit only 20-30% endosomal escape efficiency , there is a clear opportunity to co-administer endosomal release agents to boost cytosolic delivery and improve potency. Subcutaneous co-administration of a GalNAc-functionalized endosomal release agent has been shown to markedly improve the activity and duration of effect of GalNAc-siRNA conjugates without compromising tolerability [1]. This strategy is particularly relevant for targets requiring maximal knockdown or for indications where the therapeutic window is narrow.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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